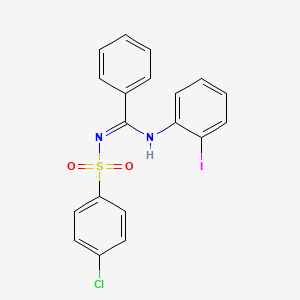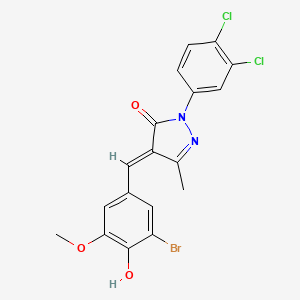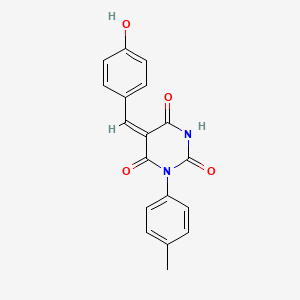![molecular formula C29H21ClN2O B11692648 (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one est un composé organique synthétique doté d'une structure complexe. Il présente un noyau pyrrol-2-one substitué par divers groupes aromatiques, ce qui en fait une molécule d'intérêt dans divers domaines de recherche, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du 4-chlorobenzaldéhyde avec un dérivé approprié de pyrrol-2-one en conditions basiques. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le mélange est porté à reflux dans un solvant comme l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile aromatique avec des réactifs comme les halogènes ou les agents nitrants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Chlore ou brome en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de recherche scientifique
(3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête dans la découverte de médicaments pour diverses cibles thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les sites de liaison. Les voies et les cibles moléculaires exactes dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3E)-3-(4-bromobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-méthylbenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one
Unicité
(3E)-3-(4-chlorobenzylidène)-5-phényl-1-[4-(phénylamino)phényl]-1,3-dihydro-2H-pyrrol-2-one est unique en raison de la présence du groupe 4-chlorobenzylidène, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour des applications de recherche spécifiques.
Propriétés
Formule moléculaire |
C29H21ClN2O |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
(3E)-1-(4-anilinophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H21ClN2O/c30-24-13-11-21(12-14-24)19-23-20-28(22-7-3-1-4-8-22)32(29(23)33)27-17-15-26(16-18-27)31-25-9-5-2-6-10-25/h1-20,31H/b23-19+ |
Clé InChI |
GEHQXKIGZAICAA-FCDQGJHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
